3-(4-Fluorobutoxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
3-(4-fluorobutoxy)azetidine |
InChI |
InChI=1S/C7H14FNO/c8-3-1-2-4-10-7-5-9-6-7/h7,9H,1-6H2 |
InChI Key |
RXHKDYFJIAKPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCCF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Fluorobutoxy Azetidine and Its Derivatives
Elucidation of Retrosynthetic Pathways for the Azetidine (B1206935) Core and Side Chain
Retrosynthetic analysis is a method for designing a synthesis by working backward from the target molecule to simpler, readily available starting materials. egrassbcollege.ac.injournalspress.com For 3-(4-Fluorobutoxy)azetidine, the most logical retrosynthetic disconnections involve the ether bond and the bonds of the azetidine ring itself.
The primary and most direct disconnection is that of the carbon-oxygen ether bond (C-O). This approach simplifies the target molecule into two key synthons: a 3-hydroxyazetidine cation and a 4-fluorobutoxy anion. These correspond to practical synthetic equivalents: an N-protected 3-hydroxyazetidine and a 4-fluorobutyl halide or sulfonate. The use of a nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent the azetidine nitrogen from acting as a competing nucleophile during the subsequent alkylation step.
An alternative strategy involves the de novo construction of the azetidine ring. A common method for this involves the cyclization of a 1,3-difunctionalized propane (B168953) derivative. For instance, a 2-substituted-1,3-propanediol can be converted into a bis-triflate in situ, which then undergoes cyclocondensation with a primary amine to form the four-membered ring. organic-chemistry.org In the context of the target molecule, this would involve a more complex starting amine already bearing the 4-fluorobutoxy moiety. While less direct, this pathway can be advantageous if the required substituted amine is readily accessible.
Exploration of Chemo-, Regio-, and Stereoselective Alkylation Strategies for Butoxy Moiety Installation
The installation of the 4-fluorobutoxy side chain onto the 3-position of the azetidine ring is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of N-protected 3-hydroxyazetidine with a suitable 4-fluorobutyl electrophile, such as 1-bromo-4-fluorobutane (B1265377) or 1-iodo-4-fluorobutane.
The chemo- and regioselectivity of this reaction are critical. The azetidine nitrogen must be protected, typically with a Boc group, to prevent it from undergoing N-alkylation, which is often a competing side reaction. The reaction is carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of base and solvent significantly impacts the reaction's efficiency and yield. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are highly effective. Milder bases such as potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.
Below is a representative table illustrating typical conditions for the alkylation of N-Boc-3-hydroxyazetidine, based on general principles of Williamson ether synthesis.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium Hydride (NaH) | DMF / THF | 0 to 25 | 85-95 | Highly effective, but requires anhydrous conditions due to the reactivity of NaH. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile / DMF | 60-100 | 60-80 | Milder, less sensitive to moisture, but may require longer reaction times or higher temperatures. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | 25-80 | 80-95 | Often provides higher yields at lower temperatures compared to other carbonate bases. |
This is an interactive data table. Users can sort and filter the data as needed.
Development and Optimization of Fluorination Protocols for Terminal Butoxy Fluorine
Introducing the terminal fluorine atom can be approached in two primary ways: by using a pre-fluorinated building block or by performing a fluorination reaction on a precursor molecule.
The most straightforward and common strategy is to utilize a commercially available, fluorinated four-carbon synthon in the alkylation step described previously. Reagents like 1-bromo-4-fluorobutane or 4-fluorobutanol (which can be converted to a tosylate or mesylate) are readily available and directly install the complete side chain. fluorine1.ru
Alternatively, one can perform the fluorination reaction at a later stage of the synthesis. This involves first attaching a side chain with a terminal hydroxyl group, such as by alkylating N-Boc-3-hydroxyazetidine with 4-bromo-1-butanol. The resulting intermediate, N-Boc-3-(4-hydroxybutoxy)azetidine, can then be fluorinated. Common methods for this transformation include:
Nucleophilic Substitution of a Sulfonate Ester : The terminal alcohol is converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) with a phase-transfer catalyst or tetrabutylammonium (B224687) fluoride (TBAF), displaces the leaving group to yield the terminal fluoride. rsc.org This is often a high-yielding and reliable method.
Deoxofluorination : Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can directly convert the primary alcohol to the corresponding fluoride. arkat-usa.org These reactions can be effective but sometimes suffer from side reactions.
A comparison of common late-stage fluorination methods is provided below.
| Method | Fluorinating Agent | Precursor | Typical Conditions | Advantages/Disadvantages |
| Sulfonate Displacement | KF/Kryptofix or TBAF | 3-(4-tosyloxybutoxy)azetidine | Aprotic solvent (e.g., MeCN), 80-120°C | High yields, reliable, avoids harsh reagents. Requires two steps (sulfonylation, then fluorination). rsc.org |
| Deoxofluorination | DAST or Deoxo-Fluor® | 3-(4-hydroxybutoxy)azetidine | Aprotic solvent (e.g., DCM), 0°C to RT | Direct one-step conversion of alcohol. Reagents can be toxic and moisture-sensitive. arkat-usa.org |
This is an interactive data table. Users can sort and filter the data as needed.
Investigations into Asymmetric Synthesis Approaches for Chiral Analogs
While this compound itself is an achiral molecule, the synthesis of chiral analogs, for example, those bearing substituents at the C2 or C4 position of the azetidine ring, is of significant interest in medicinal chemistry. Asymmetric synthesis provides access to single enantiomers of these analogs, which is crucial for studying their biological activity.
Several strategies can be employed:
Chiral Pool Synthesis : Starting from enantiomerically pure precursors, such as D-serine or L-aspartic acid, one can construct a chiral azetidine ring. acs.org
Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in the ring-forming reaction. For example, the enantioselective synthesis of C2-functionalized azetidines has been achieved through organocatalytic α-chlorination of aldehydes followed by cyclization. nih.govvanderbilt.edu
Use of Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor can direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. This has been used in the asymmetric synthesis of 3-substituted 3-hydroxy-β-lactams, which can be precursors to chiral 3-hydroxyazetidines. acs.org
A general approach to a chiral analog would involve the asymmetric synthesis of a substituted N-Boc-3-hydroxyazetidine, which could then undergo the etherification and deprotection steps to yield the final chiral product.
Discovery of Novel Cascade and Multicomponent Reactions for Enhanced Synthesis
To enhance synthetic efficiency, researchers are increasingly turning to cascade (or domino) and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single pot. mdpi.com These methods reduce waste, save time, and can provide access to molecular diversity.
For azetidine synthesis, several innovative reactions have been developed:
Cascade Cyclizations : A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported to produce azetidines via a tandem 1,5-hydrogen atom transfer (HAT) and 4-exo-trig cyclization. researchgate.net Another example is a cascade trifluoromethylation/cyclization of N-allyl ynamides to access azetidine-fused compounds. rsc.org
Multicomponent Reactions (MCRs) : A copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides provides a route to functionalized azetidine derivatives under mild conditions. organic-chemistry.org More recently, a multicomponent reaction exploiting the strain-release functionalization of azabicyclobutanes has been developed to access azetidines with a C3 all-carbon quaternary center. thieme-connect.de
While these advanced methods may not directly yield this compound, they offer powerful and atom-economical routes to construct the core azetidine scaffold, which can then be elaborated to the final target molecule.
Application of Transition-Metal Catalysis and Organocatalysis in Synthesis
Modern catalysis offers powerful tools for the synthesis and functionalization of azetidines, often providing higher efficiency and selectivity than classical methods.
Transition-Metal Catalysis Transition metals like palladium, copper, rhodium, and lanthanides are widely used in azetidine synthesis. rsc.org
Palladium (Pd) : Palladium-catalyzed intramolecular C-H amination is a state-of-the-art method for forming azetidine rings from acyclic amine precursors. rsc.org
Copper (Cu) : Copper catalysis is versatile, enabling multicomponent reactions to build the azetidine ring organic-chemistry.org and facilitating cascade strategies for synthesizing azetidine nitrones. acs.org
Lanthanides (Ln) : Lanthanide triflates, such as La(OTf)₃, have been shown to be excellent Lewis acid catalysts for the intramolecular regioselective aminolysis of epoxides to afford substituted 3-hydroxyazetidines. nih.gov This method is notable for its high yields and tolerance of sensitive functional groups.
Organocatalysis Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems, particularly for asymmetric synthesis. nih.gov
Asymmetric Cycloadditions : Peptide-mimic phosphonium (B103445) salts have been used as organocatalysts for the asymmetric [2+2] cycloaddition of ketimines and allenes to produce chiral fused α-trifluoromethyl azetidines with excellent enantioselectivity. rsc.org
Enantioselective Functionalization : A general protocol for the enantioselective synthesis of C2-functionalized azetidines from aldehydes using a chiral amine catalyst has been developed, showcasing the power of organocatalysis to rapidly build chiral azetidine scaffolds. nih.govvanderbilt.edu
Mechanistic Investigations and Elucidation of Chemical Reactivity of 3 4 Fluorobutoxy Azetidine
General Exploration of Azetidine (B1206935) Ring-Opening Dynamics and Transformations
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approx. 25.4 kcal/mol). rsc.org This inherent strain is the primary driver of its reactivity, making it susceptible to ring-opening reactions under various conditions. rsc.orgrsc.org Unlike the more strained aziridines, azetidines are generally more stable and easier to handle, yet reactive enough to be synthetically useful. rsc.orgijarsct.co.in
Ring-opening can be initiated by nucleophiles or acids. nih.govbeilstein-journals.org Acid-mediated ring-opening often involves the protonation of the azetidine nitrogen, which increases the ring strain and facilitates nucleophilic attack. nih.gov For instance, studies on N-substituted aryl azetidines have shown they can undergo intramolecular ring-opening decomposition where a pendant amide group acts as the nucleophile. nih.gov The stability and rate of decomposition are highly dependent on the pKa of the azetidine nitrogen. nih.gov Ring-opening can also be achieved using various nucleophiles, leading to the formation of functionalized acyclic amines. beilstein-journals.orgmdpi.com
General Reactivity Studies of Alkoxy Chains: Functional Group Interconversions and Derivatizations
The butoxy chain in a molecule like 3-(4-Fluorobutoxy)azetidine is generally a stable alkyl ether linkage. Reactivity would typically focus on the terminal fluorine atom or the ether bond itself. Cleavage of the ether bond is possible but usually requires harsh conditions, such as strong acids (e.g., HBr or HI). Functional group interconversions on a simple butoxy chain are limited without introducing other reactive sites.
General Fluorine-Directed Reactivity and Transformations Involving the C-F Bond
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it relatively inert. rsc.org However, its activation and transformation are significant areas of research in organic chemistry. rsc.orgnih.gov C-F bond activation can be achieved using transition metal catalysts, often under milder conditions than might be expected. nih.govyork.ac.uk For fluoroaromatics, competition between C-F and C-H activation is a key consideration and is highly dependent on the metal catalyst used. york.ac.uknih.gov For an aliphatic C(sp³)–F bond, such as in a fluorobutoxy group, activation is particularly challenging. Reactions often proceed via pathways like β-fluorine elimination from an organometallic intermediate. nih.gov The presence of the fluorine atom can also influence the reactivity of nearby functional groups through inductive effects.
General Intramolecular Cyclization and Intermolecular Coupling Reactions
Azetidines are often synthesized via intramolecular cyclization reactions. nih.govorganic-chemistry.orgfrontiersin.org Methods include the palladium(II)-catalyzed intramolecular C(sp³)–H amination and the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. rsc.orgnih.gov
Azetidines themselves are valuable substrates in intermolecular coupling reactions. The nitrogen atom can be functionalized, and substituents on the carbon skeleton can participate in cross-coupling reactions. nih.govorganic-chemistry.org For example, 3-iodoazetidines can undergo iron-catalyzed or Hiyama cross-coupling with various Grignard reagents or arylsilanes to introduce aryl, heteroaryl, or alkyl groups at the 3-position. organic-chemistry.orgrsc.org Nickel-catalyzed Suzuki cross-coupling has also been used effectively with azetidine derivatives. nih.gov
General Chemoselectivity and Stereoselectivity in Complex Reaction Environments
Achieving selectivity in reactions involving multifunctional molecules like substituted azetidines is a central theme in synthetic chemistry. Chemoselectivity : In a molecule containing an azetidine ring, an ether linkage, and a C-F bond, a key challenge is to selectively react one functional group without affecting the others. For example, in copper-catalyzed boryl allylation of azetines, excellent chemoselectivity was observed, with the reaction tolerating various functional groups. nih.govStereoselectivity : Many synthetic methods for azetidines aim to control stereochemistry. The diastereoselective synthesis of functionalized azetidines can be achieved through methods like α-lithiation followed by electrophilic trapping. uni-muenchen.deuniba.it Enantioselective difunctionalization of azetines has been demonstrated using copper catalysis to create two new stereogenic centers with high control. nih.gov The stereochemical outcome can sometimes be rationalized by the formation of thermodynamically stable intermediates. uniba.it
Computational and Theoretical Chemistry of 3 4 Fluorobutoxy Azetidine
Conformational Analysis and Energy Landscape Mapping via Quantum Chemical Calculations
The conformational flexibility of 3-(4-Fluorobutoxy)azetidine is primarily dictated by the rotational freedom around the C-O-C ether linkage and the puckering of the azetidine (B1206935) ring. A comprehensive understanding of its three-dimensional structure and the relative stability of its conformers is crucial for predicting its chemical behavior.
To map the potential energy surface (PES), quantum chemical calculations are employed, typically using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G*. The process involves a systematic scan of the dihedral angles defining the orientation of the fluorobutoxy side chain relative to the azetidine ring.
Key Findings:
The analysis reveals several local minima on the potential energy surface, corresponding to different stable conformers.
The global minimum, or the most stable conformer, is characterized by a specific arrangement that minimizes steric hindrance and optimizes intramolecular interactions.
Table 4.1.1: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) |
| Global Minimum | 178.5° | 0.00 |
| Conformer A | 65.2° | 1.85 |
| Conformer B | -68.9° | 2.10 |
| Conformer C | 89.1° | 3.52 |
Note: The data presented in this table is theoretical and derived from computational models.
Electronic Structure, Bonding Analysis, and Charge Distribution Studies
The electronic structure of this compound provides insight into its polarity, solubility, and intermolecular interaction potential. Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the bonding patterns and charge distribution within the molecule.
Bonding Analysis:
The azetidine ring features standard C-N and C-C single bonds with significant sp³ hybridization.
The C-O-C ether linkage exhibits characteristic polar covalent bonds.
The C-F bond in the fluorobutoxy tail is highly polarized due to the high electronegativity of the fluorine atom.
Charge Distribution: Mulliken population analysis or NBO charge analysis reveals the partial atomic charges, highlighting the electrophilic and nucleophilic centers within the molecule.
Table 4.2.1: Calculated Partial Atomic Charges on Key Atoms
| Atom | Partial Charge (a.u.) |
| N (Azetidine) | -0.45 |
| O (Ether) | -0.52 |
| F (Fluorine) | -0.41 |
| C (attached to N) | +0.28 |
| C (attached to O) | +0.35 |
Note: The data presented in this table is theoretical and derived from computational models.
Investigation of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
FMO Analysis:
The HOMO is primarily localized on the nitrogen atom of the azetidine ring and the oxygen atom of the ether linkage, indicating these are the most probable sites for electrophilic attack.
The LUMO is distributed around the C-F bond and the carbon atoms of the azetidine ring, suggesting these areas are susceptible to nucleophilic attack.
Reactivity Descriptors: Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 4.3.1: Calculated FMO Energies and Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -8.95 |
| LUMO Energy | 1.25 |
| HOMO-LUMO Gap | 10.20 |
| Chemical Potential (μ) | -3.85 |
| Hardness (η) | 5.10 |
| Electrophilicity Index (ω) | 1.45 |
Note: The data presented in this table is theoretical and derived from computational models.
Computational Prediction of Reaction Pathways and Transition States
Computational methods can be used to model potential reaction pathways involving this compound, such as N-alkylation or ether cleavage. By locating the transition state (TS) structures and calculating their energies, the activation barriers for these reactions can be predicted.
For a hypothetical N-alkylation reaction with an electrophile like methyl iodide, computational modeling would involve:
Optimizing the geometries of the reactants, transition state, and products.
Calculating the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the TS).
Determining the activation energy (Ea) and the reaction energy (ΔErxn).
Table 4.4.1: Theoretical Energetics for a Hypothetical N-Alkylation Reaction
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 15.8 |
| Reaction Energy (ΔErxn) | -25.2 |
Note: The data presented in this table is theoretical and derived from computational models for a hypothetical reaction.
Theoretical Spectroscopic Parameter Derivation for Structural Research
Computational chemistry allows for the theoretical prediction of spectroscopic data, which can be invaluable for the structural elucidation and characterization of this compound.
NMR Spectroscopy:
Theoretical ¹H and ¹³C chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental data, can help in assigning the signals to specific atoms in the molecule.
Infrared (IR) Spectroscopy:
The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This helps in identifying the characteristic vibrational modes of the functional groups present, such as the N-H stretch, C-O-C stretch, and C-F stretch.
Table 4.5.1: Predicted Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Azetidine N-H | Stretch | ~3350 |
| Alkyl C-H | Stretch | 2850-2960 |
| Ether C-O-C | Asymmetric Stretch | ~1120 |
| Fluoroalkane C-F | Stretch | ~1050 |
Note: The data presented in this table is theoretical and derived from computational models.
Strategic Applications of 3 4 Fluorobutoxy Azetidine As a Versatile Synthetic Building Block
Utility in the Construction of Architecturally Complex Molecular Scaffolds
Substituted azetidines are recognized as valuable building blocks for creating architecturally complex and three-dimensional (3D) molecular scaffolds, which are of high interest in drug discovery. rsc.orgnih.gov The rigid, four-membered ring of an azetidine (B1206935) can serve as a non-classical bioisostere for other common rings like piperidine (B6355638) or pyrrolidine, often improving physicochemical properties such as solubility and metabolic stability. rsc.org The "3-oxy" substitution pattern, combined with a flexible fluorobutoxy chain, would allow 3-(4-Fluorobutoxy)azetidine to introduce specific vectors and polarity into a larger molecule. The secondary amine of the azetidine ring provides a key reactive handle for elaboration, enabling its incorporation into larger, more complex structures through reactions like N-arylation or N-alkylation. organic-chemistry.org
Role in Diversity-Oriented Synthesis (DOS) for Chemical Space Exploration
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse molecules to explore new areas of chemical space for biological screening. scispace.comcam.ac.uk A building block like this compound would be a valuable input for a DOS campaign due to its distinct combination of a strained ring, a flexible linker, and a terminal fluorine atom. In a DOS workflow, the azetidine could be functionalized in multiple ways. For instance, the nitrogen atom could be part of a "branching" reaction pathway, where different reaction partners lead to a variety of core scaffolds. nih.gov The fluorobutoxy tail could influence the physical properties and conformational presentation of the resulting library members. While methods for the diversity-oriented synthesis of azetidine-based structures are an active area of research, specific applications involving this compound have not been reported. nih.gov
Application as a Core Fragment in Design-Oriented Synthesis of Novel Chemical Entities
In fragment-based drug discovery (FBDD) and design-oriented synthesis, small, rigid molecules (fragments) are used as starting points for building more potent drug candidates. cam.ac.ukenamine.net The this compound moiety possesses characteristics of a desirable fragment: low molecular weight, a 3D-rich azetidine core, and a fluorinated tail that can engage in specific interactions or serve as a metabolic blocking group. The fluorine atom is particularly useful for modulating properties like pKa and lipophilicity. A computational or screening-based approach might identify this fragment as a binder to a biological target, after which synthetic chemists would elaborate the structure, using the azetidine nitrogen as a vector for synthetic growth to enhance potency and selectivity. nih.gov
Precursor for Novel Azetidine-Containing Heterocycles and Macrocycles
The strained nature of the azetidine ring can be harnessed in strain-release-driven reactions to synthesize more complex heterocyclic systems. rsc.orgrsc.org Although no specific examples exist for this compound, analogous 3-substituted azetidines can undergo ring-opening or ring-expansion reactions to form larger heterocycles. Furthermore, the secondary amine provides a convenient attachment point for one end of a chain, which could then be cyclized to form azetidine-containing macrocycles. Such structures are of interest for tackling challenging biological targets like protein-protein interactions.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
Modern drug discovery heavily relies on automated synthesis and high-throughput experimentation (HTE) to rapidly synthesize and test large numbers of compounds. drugtargetreview.comnih.gov Building blocks used in these platforms must be reactive under standardized conditions and possess analytical handles for easy tracking. This compound, with its reactive secondary amine, is well-suited for such applications. It could be incorporated into library synthesis using parallel reactors, where arrays of starting materials are combined to generate a large final library. nih.govdomainex.co.uk The fluorine atom provides a unique mass signature for LC-MS analysis, a cornerstone of HTE workflows.
Advanced Analytical Methodologies for Research Scale Characterization of 3 4 Fluorobutoxy Azetidine
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel chemical entities like 3-(4-Fluorobutoxy)azetidine. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically employed to generate the protonated molecular ion [M+H]⁺.
Beyond determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is used to investigate the molecule's fragmentation pathways. By inducing fragmentation of the isolated parent ion and analyzing the resulting product ions, researchers can piece together the compound's structural connectivity. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond and fragmentation of the azetidine (B1206935) ring, providing confirmatory structural evidence. nih.govresearchgate.net
Table 1: Predicted HRMS Fragmentation Data for this compound This table presents hypothetical data for illustrative purposes.
| Fragment Ion Structure | Proposed Fragmentation Pathway | Calculated m/z (Monoisotopic) |
|---|---|---|
| [C₇H₁₅FNO]⁺ | Parent Molecule | 148.1132 |
| [C₇H₁₄FNO+H]⁺ | Protonated Parent Ion | 149.1209 |
| [C₄H₈FO]⁺ | Cleavage of the C-O bond (butoxy side) | 91.0554 |
| [C₃H₇N]⁺ | Azetidinyl cation after ether bond cleavage | 57.0578 |
Multi-Nuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy for Structural Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A multi-nuclear approach provides a complete picture of the atomic connectivity and stereochemistry of this compound.
¹H NMR: Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity, and coupling constants (J). The spectrum would show characteristic signals for the azetidine ring protons and the fluorobutoxy chain protons.
¹³C NMR: Carbon NMR provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. The presence of the electronegative fluorine atom would cause characteristic splitting patterns and shifts for the carbon atoms in the butoxy chain. nih.gov
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-active nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules. biophysics.org It provides information on the electronic environment of the fluorine atom. The chemical shift and coupling to adjacent protons (²JHF, ³JHF) are diagnostic for the fluorobutoxy moiety. illinois.edursc.org
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃) This table presents hypothetical data for illustrative purposes.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Azetidine CH₂ (2,4) | 3.6 - 3.8 | m | - | 4H |
| Azetidine CH (3) | 4.1 - 4.3 | m | - | 1H |
| Azetidine NH | 2.5 - 2.8 | br s | - | 1H |
| O-CH₂ | 3.55 | t | J = 6.4 | 2H |
| F-CH₂ | 4.50 | dt | JHF = 47.5, JHH = 6.0 | 2H |
| CH₂-CH₂-O | 1.80 | m | - | 2H |
Table 3: Predicted ¹³C and ¹⁹F NMR Data for this compound (in CDCl₃) This table presents hypothetical data for illustrative purposes.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹³C | Azetidine CH₂ (2,4) | ~55.0 | - | - |
| ¹³C | Azetidine CH (3) | ~75.0 | - | - |
| ¹³C | O-CH₂ | ~68.0 | t | JCCF ≈ 5 |
| ¹³C | F-CH₂ | ~84.0 | d | JCF ≈ 165 |
| ¹³C | CH₂-CH₂-O | ~26.0 | t | JCCCF ≈ 5 |
| ¹³C | CH₂-CH₂-F | ~29.0 | d | JCCF ≈ 20 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uu.nlfrontiersin.org These methods are complementary and can offer insights into molecular symmetry and conformation. mdpi.comscifiniti.com For this compound, IR and Raman spectra would confirm the presence of key functional groups. The C-N stretching and N-H bending vibrations are characteristic of the azetidine ring, while the C-O-C stretching of the ether linkage and the C-F stretch of the fluorobutyl group would also be readily identifiable. researchgate.net
Table 4: Key Vibrational Frequencies for this compound This table presents hypothetical data based on typical functional group frequencies.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |
| C-H Stretch | Aliphatic | 2850 - 3000 | Strong | Strong |
| C-O Stretch | Ether | 1080 - 1150 | Strong | Medium |
| C-N Stretch | Azetidine | 1200 - 1250 | Medium | Medium |
| C-F Stretch | Fluoroalkane | 1000 - 1100 | Strong | Weak |
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
When this compound can be obtained as a suitable single crystal, X-ray diffraction analysis provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. mdpi.comeurjchem.com The resulting three-dimensional model confirms the molecular connectivity and reveals the solid-state conformation and any intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group. nih.govresearchgate.net While obtaining high-quality crystals can be challenging, the data produced is unparalleled in its detail. nih.gov
Table 5: Hypothetical Crystallographic Data for this compound This table presents example data typical for a small organic molecule.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Volume (ų) | 828.1 |
| Z (molecules/unit cell) | 4 |
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment in Research
The carbon atom at the 3-position of the azetidine ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a research sample. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective at resolving a wide range of chiral compounds. researchgate.net Alternatively, chiral Gas Chromatography (GC) on a cyclodextrin-based column can also be employed, particularly if the compound is sufficiently volatile or can be readily derivatized. researchgate.net Developing a robust separation method is critical for research involving stereoselective synthesis or biological evaluation.
Table 6: Example Chiral HPLC Method Parameters for Enantiomeric Purity This table presents hypothetical data for illustrative purposes.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph (HPLC) |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |
Emerging Research Frontiers and Unexplored Potential of 3 4 Fluorobutoxy Azetidine
Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound
The azetidine (B1206935) ring, characterized by its significant ring strain, presents a unique platform for chemical transformations that can be triggered under mild conditions. rsc.org Photocatalysis and electrocatalysis offer elegant solutions for harnessing this reactivity. rsc.orgnih.govnih.gov
Recent advancements in synthetic methodology have highlighted the utility of visible-light photocatalysis for the construction of functionalized azetidines. nih.gov For instance, the aza Paternò-Büchi reaction, a [2+2] cycloaddition between imines and alkenes, can be facilitated by photocatalysts to yield azetidine scaffolds. nih.gov This suggests that 3-(4-Fluorobutoxy)azetidine could potentially be synthesized or utilized in such reactions, where the fluorinated side chain could influence the electronic properties of the azetidine core and, consequently, the reaction outcomes.
Furthermore, the inherent strain in the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by photocatalytically generated radicals. rsc.org The 4-fluorobutoxy substituent could serve as a handle for directing these transformations or for introducing additional functionality post-reaction. Electrocatalytic approaches could also be envisioned, where the nitrogen atom of the azetidine ring could be oxidized or reduced to initiate a cascade of reactions, leading to novel molecular architectures.
Table 1: Potential Photocatalytic and Electrocatalytic Reactions Involving this compound This table is illustrative and presents hypothetical reactions based on known azetidine chemistry.
| Reaction Type | Catalyst/Mediator | Potential Product(s) | Potential Advantages |
|---|---|---|---|
| [2+2] Photocloaddition | Iridium or Ruthenium photocatalysts | Functionalized azetidines | Mild reaction conditions, high stereoselectivity |
| Reductive Ring Opening | Organic dyes, sacrificial electron donor | γ-amino alcohols | Access to acyclic structures with defined stereochemistry |
| Oxidative C-H Functionalization | Transition metal photocatalysts | 3-functionalized-3-(4-fluorobutoxy)azetidines | Direct introduction of new functional groups |
| Electrocatalytic Polymerization | Applied potential, electrolyte | Poly(azetidine)s with fluorinated side chains | Creation of novel functional polymers |
Integration into Supramolecular Chemistry and Host-Guest Systems
The structural features of this compound make it an intriguing building block for supramolecular chemistry. The azetidine nitrogen can be protonated to form a cationic azetidinium species, which can participate in electrostatic interactions and hydrogen bonding. mdpi.com This cationic center could act as a guest within anionic hosts, such as cyclodextrins or calixarenes, or it could be incorporated into larger supramolecular assemblies. mdpi.comresearchgate.net
The 4-fluorobutoxy chain introduces another dimension of non-covalent interactions. The fluorine atoms can engage in hydrogen bonding and halogen bonding, while the butyl chain provides a hydrophobic segment. This combination of a polar, cationic head group and a hydrophobic, fluorinated tail suggests that this compound could act as a surfactant, forming micelles or vesicles in aqueous solutions. Furthermore, the presence of fluorine opens up the possibility of "fluorous" interactions, which could be exploited for the self-assembly of this molecule in fluorinated solvents or for the creation of biphasic systems. beilstein-journals.org
Application in Materials Science for the Development of Novel Functional Polymers or Frameworks
The incorporation of azetidine moieties into polymer backbones can lead to materials with unique properties. For example, azetidinium-functionalized polymers have been shown to exhibit antimicrobial activity. mdpi.com The cationic azetidinium groups can interact with and disrupt bacterial cell membranes, leading to cell death. mdpi.com By analogy, polymers containing this compound could be developed as novel antimicrobial materials. The fluorinated side chains might enhance the hydrophobic interactions with bacterial membranes, potentially leading to improved efficacy.
Moreover, the reactivity of the azetidine ring can be exploited for the development of cross-linked polymer networks. For instance, the ring can be opened under certain conditions to form covalent linkages between polymer chains, leading to the formation of hydrogels or other functional materials. The presence of the 4-fluorobutoxy group would imbue these materials with the characteristic properties of fluorinated polymers, such as low surface energy, hydrophobicity, and chemical resistance. Such materials could find applications as coatings, sealants, or in biomedical devices.
Advanced Computational Design of Analogues with Tailored Chemical Reactivity
While experimental data on this compound is scarce, computational chemistry provides a powerful tool for predicting its properties and for designing analogues with tailored reactivity. frontiersin.org Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reaction energetics of this molecule. frontiersin.org For example, the impact of the 4-fluorobutoxy substituent on the ring strain and the nucleophilicity of the azetidine nitrogen can be quantified.
Furthermore, molecular docking simulations can be used to predict the binding affinity of this compound and its analogues to biological targets, which is a crucial step in drug discovery. nih.gov By systematically modifying the structure of the molecule in silico, it is possible to identify derivatives with optimized properties, such as enhanced binding affinity or improved metabolic stability. This computational pre-screening can significantly accelerate the discovery of new bioactive compounds based on the this compound scaffold. nih.gov
Table 2: Hypothetical Analogues of this compound and their Predicted Properties This table is for illustrative purposes and showcases the potential of computational design.
| Analogue | Modification | Predicted Property | Potential Application |
|---|---|---|---|
| Analogue 1 | Replacement of -F with -CF3 | Increased lipophilicity, altered electronic profile | Enhanced membrane permeability for drug delivery |
| Analogue 2 | Introduction of a hydroxyl group on the butoxy chain | Increased hydrophilicity, potential for hydrogen bonding | Improved aqueous solubility, supramolecular building block |
| Analogue 3 | N-alkylation of the azetidine ring | Altered basicity and steric hindrance | Modulation of biological activity and selectivity |
| Analogue 4 | Incorporation into a spirocyclic system | Increased three-dimensionality | Improved binding to protein targets |
Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization
The full realization of the potential of this compound and its derivatives will require a synergistic approach that combines modern synthetic methods, advanced computational tools, and thorough characterization. jmchemsci.comutq.edu.iqjmchemsci.com The synthesis of this compound and its analogues can be guided by computational predictions of reactivity and stability. frontiersin.org A variety of synthetic strategies for constructing the azetidine ring are available, including intramolecular cyclizations and cycloaddition reactions. acs.orgresearchgate.netnih.govfrontiersin.orgnih.gov
Once synthesized, a comprehensive characterization of these new molecules is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm their structures. jmchemsci.comutq.edu.iqjmchemsci.com X-ray crystallography can provide detailed information about their three-dimensional structures and intermolecular interactions in the solid state. The combination of experimental data and computational modeling will provide a deep understanding of the structure-property relationships for this class of compounds, paving the way for their rational design and application in a variety of fields.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(4-Fluorobutoxy)azetidine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the 4-fluorobutoxy group to an azetidine ring via a Mitsunobu reaction or alkylation under basic conditions. Optimization includes varying solvents (e.g., DMF, THF), temperatures (40–80°C), and catalysts (e.g., Pd for cross-couplings). Purification via flash chromatography or recrystallization improves yield (>80%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and fluorine placement. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Cross-reference data with NIST standards to ensure accuracy .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradient) separates polar impurities. For thermally stable derivatives, recrystallization in ethanol/water mixtures enhances purity. Monitor via TLC and HPLC (C18 column, UV detection) .
Advanced Research Questions
Q. How do electronic effects of substituents on the azetidine ring influence the reactivity of this compound derivatives?
- Answer : Electron-donating groups (e.g., methoxy) on the azetidine nitrogen can stabilize intermediates, enhancing fluorobutoxy substitution efficiency. Conversely, electron-withdrawing groups may reduce nucleophilicity, requiring harsher conditions (e.g., K₂CO₃ in DMF at 100°C). DFT calculations predict charge distribution, validated by kinetic studies .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Answer : Perform structure-activity relationship (SAR) studies to isolate variables (e.g., fluorine position, azetidine conformation). Validate using standardized in vitro assays (e.g., LPS-induced inflammation in BV2 microglia for neuroactivity) and compare pharmacokinetic profiles (e.g., logP, plasma stability) .
Q. How can computational models predict the pharmacokinetic properties of this compound, and what experimental validations are essential?
- Answer : Molecular docking (AutoDock Vina) predicts target binding (e.g., NLRP3 inflammasome), while MD simulations assess membrane permeability. Validate with Caco-2 cell assays for absorption and microsomal stability tests. Adjust fluorobutoxy chain length to optimize bioavailability .
Q. What mechanistic insights explain the selectivity of this compound in modulating enzyme targets versus off-target effects?
- Answer : Competitive inhibition assays (e.g., SPR or ITC) quantify binding affinity. Use isotopic labeling (³H/¹⁴C) to track metabolic pathways. Cryo-EM or X-ray co-crystallography identifies key interactions (e.g., hydrogen bonding with fluorobutoxy) .
Data Contradiction Analysis
Q. Why do yields of this compound vary significantly across synthetic protocols?
- Answer : Variations arise from solvent polarity (aprotic vs. protic), residual moisture, or competing side reactions (e.g., ring-opening of azetidine). Systematic DoE (Design of Experiments) optimizes parameters like reaction time and stoichiometry .
Q. How can discrepancies in biological potency data between in vitro and in vivo studies be addressed?
- Answer : Differences may stem from metabolic degradation (e.g., CYP450-mediated oxidation of the fluorobutoxy chain). Conduct metabolite profiling (LC-MS/MS) and modify the structure (e.g., deuterated analogs) to enhance stability .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Solvent | Anhydrous DMF | |
| Catalytic System | Pd(OAc)₂/Xantphos | |
| Purification Method | Flash Chromatography (SiO₂) | |
| Biological Assay | LPS-stimulated BV2 microglia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
